

# Application Notes and Protocols for the Extrusion of Tecoflex™ Tubing

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## Compound of Interest

Compound Name: Tecoflex

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This document provides detailed recommendations and protocols for the extrusion of medical-grade **Tecoflex**™ thermoplastic polyurethane (TPU) tubing. Adherence to these guidelines will aid in the production of high-quality, precision tubing for a variety of research, development, and manufacturing applications in the medical field.

## Material Handling and Preparation

Proper material handling is critical to prevent degradation and ensure a stable extrusion process. **Tecoflex**™ TPUs are hygroscopic and will absorb moisture from the atmosphere. Processing moist material can lead to voids, surface defects, and a reduction in mechanical properties.

Protocol for Drying **Tecoflex**™ Resin:

- Equipment: Use a desiccant dryer with a dew point of -40°C (-40°F).
- Drying Time and Temperature:
  - Dry for a minimum of two hours at 65.5°C (150°F).
  - Alternatively, dry overnight at 54.4°C (130°F).[\[1\]](#)
- Moisture Content: The maximum recommended moisture content for processing is 0.05%.[\[1\]](#)

- Hopper: A dehumidifying dryer hopper on the extruder is recommended to prevent moisture reabsorption.<sup>[1]</sup>

## Extrusion Process Parameters

The following tables summarize the recommended starting parameters for the extrusion of **Tecoflex™** tubing. These should be considered as starting points and may require optimization based on the specific grade of **Tecoflex™**, tubing dimensions, and equipment used.

**Table 1: Extruder Specifications**

Parameter	Recommendation
Screw Type	Single-flight, constant-pitch screw
L/D Ratio	30:1
Feed Section	8 flights
Transition Section	10 flights
Metering Section	12 flights
Compression Ratio	2.5:1 to 3.5:1
Screw Cooling	Not required
Feed Throat Cooling	Water-cooled

Source: Lubrizol TPU Extrusion Processing Guide

**Table 2: Recommended Starting Extrusion Temperature Profile (°C / °F)**

Tecoflex <sup>TM</sup> Grade	Zone 1 (Feed)	Zone 2	Zone 3	Zone 4	Adapter	Die	Melt Temp.
EG-80A / EG-85A	171 / 340	177 / 350	183 / 360	188 / 370	188 / 370	188 / 370	< 193 / < 380
EG-93A	177 / 350	183 / 360	188 / 370	188 / 370	188 / 370	193 / 380	< 193 / < 380
EG-100A	177 / 350	183 / 360	188 / 370	188 / 370	188 / 370	193 / 380	< 193 / < 380
EG-60D	183 / 360	188 / 370	193 / 380	199 / 390	204 / 400	204 / 400	< 260 / < 500
EG-65D	183 / 360	188 / 370	193 / 380	199 / 390	204 / 400	204 / 400	< 260 / < 500
EG-68D / EG-72D	188 / 370	193 / 380	199 / 390	204 / 400	204 / 400	204 / 400	< 260 / < 500

Source: **Tecoflex**® TPU - Clear Technical Data Sheet[1] Note: Never exceed a melt temperature of 260°C (500°F).[1]

### Table 3: Post-Extrusion Processing

Parameter	Recommendation
Cooling Method	Water bath
Water Bath Temp.	10 - 25 °C (50 - 77 °F)
Annealing	Recommended for dimensional stability
Annealing Temp.	80 - 100 °C (176 - 212 °F)
Annealing Time	2 - 4 hours, followed by slow cooling

## Experimental Protocols for Tubing Characterization

### Protocol for Dimensional Analysis (ASTM D2122)

This protocol outlines the procedure for determining the diameter and wall thickness of the extruded **Tecoflex™** tubing.

- Specimen Preparation: Cut a clean, perpendicular section of the tubing. Ensure there are no burrs or deformities at the cut ends.[\[2\]](#)
- Conditioning: Condition the specimens at  $23 \pm 2^{\circ}\text{C}$  and  $50 \pm 5\%$  relative humidity for at least 40 hours prior to testing.
- Apparatus: Use a calibrated micrometer or a non-contact laser measurement system with an accuracy of  $\pm 0.001$  inches ( $\pm 0.025$  mm) or better.
- Outer Diameter Measurement:
  - Measure the diameter at six points around the circumference of the tube.
  - Calculate the average of these measurements to determine the average outer diameter.
- Wall Thickness Measurement:
  - Measure the wall thickness at a minimum of six points around the circumference.
  - Calculate the average of these measurements to determine the average wall thickness.
- Reporting: Report the average outer diameter, average wall thickness, and any observations of out-of-roundness.

## Protocol for Tensile Properties (ASTM D882)

This protocol is for determining the tensile strength, elongation, and modulus of elasticity of the extruded **Tecoflex™** tubing.

- Specimen Preparation:
  - Cut a section of the tubing and slit it longitudinally to create a flat strip.
  - The specimen width should be between 5.0 and 25.4 mm.[\[3\]](#)
  - The specimen should be free of nicks and cuts.[\[1\]](#)

- Conditioning: Condition the specimens at  $23 \pm 2^{\circ}\text{C}$  and  $50 \pm 5\%$  relative humidity for at least 40 hours prior to testing.[\[1\]](#)
- Apparatus: Use a universal testing machine with a suitable load cell.
- Procedure:
  - Set the initial grip separation.
  - Place the specimen in the grips, ensuring it is aligned and not slipping.
  - Apply a tensile load at a constant crosshead speed until the specimen breaks.
- Calculations:
  - Tensile Strength: Maximum load divided by the original cross-sectional area.
  - Elongation at Break: The increase in length at the point of rupture divided by the original length, expressed as a percentage.
  - Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve.
- Reporting: Report the average tensile strength, elongation at break, and modulus of elasticity for a set of at least five specimens.

## Protocol for Specific Gravity (ASTM D792)

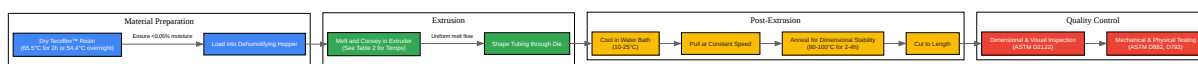
This protocol determines the specific gravity of the extruded **Tecoflex™** material.

- Specimen Preparation: Use a small, void-free piece of the extruded tubing.
- Apparatus: An analytical balance and a liquid displacement apparatus.
- Procedure (Test Method A - Water):
  - Weigh the specimen in air.[\[4\]](#)
  - Immerse the specimen in distilled water at  $23 \pm 2^{\circ}\text{C}$  and weigh it while immersed.[\[4\]](#)

- Calculation:
  - $\text{Specific Gravity} = (\text{Weight of specimen in air}) / [(\text{Weight of specimen in air}) - (\text{Weight of specimen in water})]$
- Reporting: Report the average specific gravity of at least three specimens.

## Visualizations

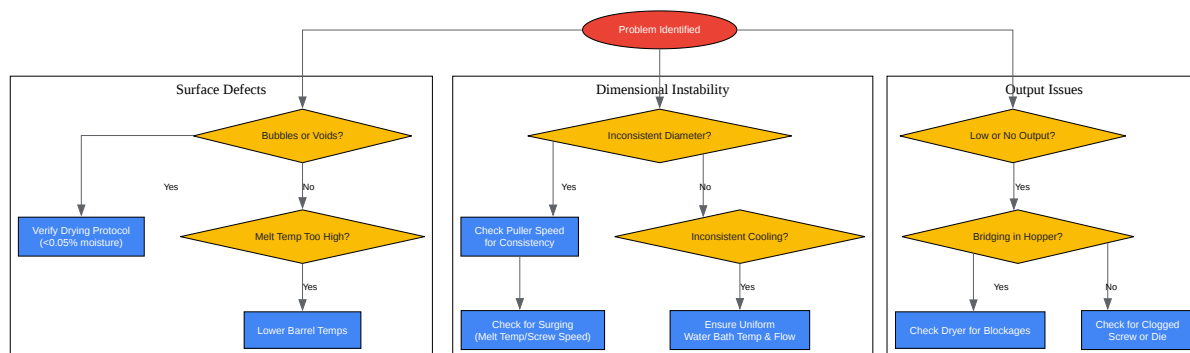
### Extrusion Process Workflow



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Caption: Workflow for **Tecoflex™** tubing extrusion.

## Troubleshooting Logic for Common Extrusion Issues



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Caption: Troubleshooting common **Tecoflex™** extrusion issues.

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